

A Technical Guide to the Physicochemical Properties of 2-(3-Methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(3-Methylphenyl)pyrrolidine**

Cat. No.: **B1306825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a crucial scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of biological activities, making a thorough understanding of their physicochemical properties essential for drug design, development, and formulation.[2][3] This document provides a comprehensive overview of the known physicochemical characteristics of **2-(3-Methylphenyl)pyrrolidine**, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **2-(3-Methylphenyl)pyrrolidine**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ N	[4] [5] [6]
Molecular Weight	161.24 g/mol	[4] [5] [6]
Boiling Point	256.7 ± 19.0 °C (Predicted)	[4]
Density	0.975 ± 0.06 g/cm ³ (Predicted)	[4]
logP (Octanol/Water Partition Coefficient)	2.42	[5]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[5]
Hydrogen Bond Acceptors	1	[5]
Hydrogen Bond Donors	1	[5]
Rotatable Bonds	1	[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of physicochemical data. Below are protocols relevant to the properties of **2-(3-Methylphenyl)pyrrolidine**.

Synthesis of 2-Substituted Pyrrolidines

A general method for the diastereoselective synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ -chloro-N-sulfinyl ketimines.[\[7\]](#)

Protocol: General Procedure (GP3) for Reductive Cyclization[\[7\]](#)

- Preparation of Ketimine Solution: Dissolve the starting ketimine (e.g., γ -Chloro-N-sulfinyl ketimine, 5 mmol) in anhydrous toluene (15 mL) in a flame-dried flask under a nitrogen atmosphere.
- Initial Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add Diisobutylaluminium hydride (DIBAL-H) (6.0 mmol, 1.0 M in Toluene) dropwise to the

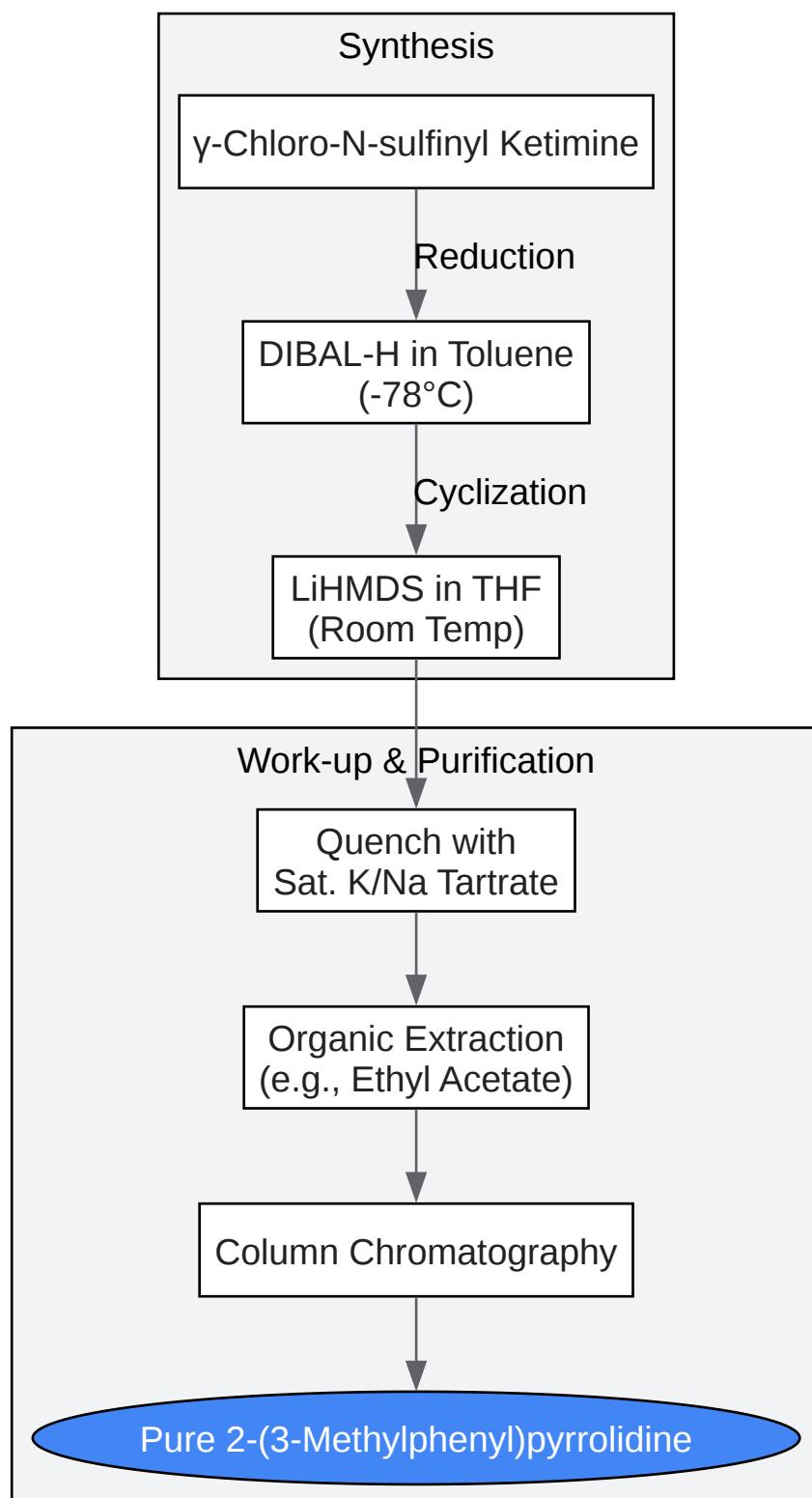
solution.

- Stirring and Warming: Stir the reaction mixture at -78 °C for 3 hours. After this period, allow the mixture to warm to room temperature.
- Cyclization Step: Add Lithium bis(trimethylsilyl)amide (LiHMDS) (7.5 mmol, 1.0 M in THF) to the reaction mixture and stir for an additional 1 hour at room temperature.
- Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate.
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a critical measure of a compound's lipophilicity. While the provided logP for **2-(3-Methylphenyl)pyrrolidine** is a computationally predicted value[5], an experimental determination would typically follow a protocol like the OECD Test Guideline 107.

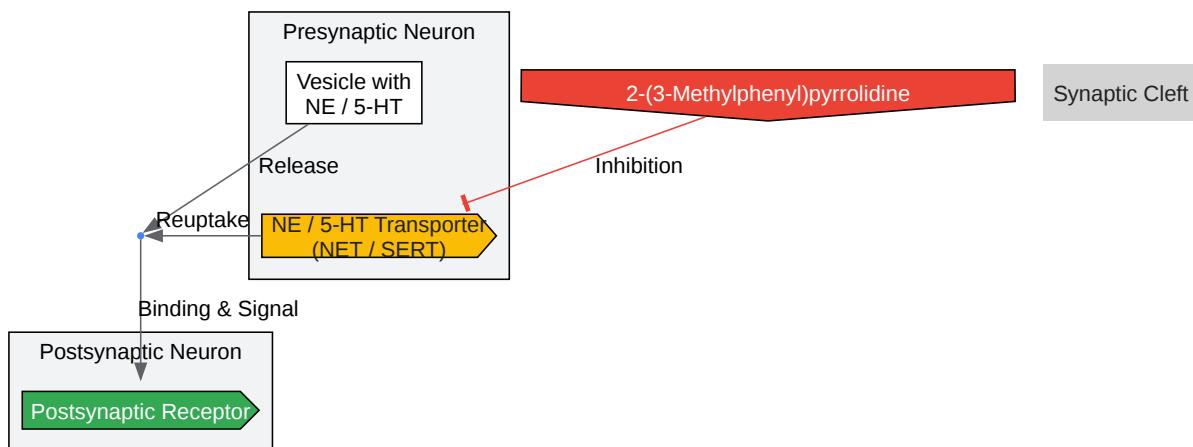
Protocol: Shake Flask Method (Adapted from OECD 107)


- Preparation of Solutions: Prepare a stock solution of **2-(3-Methylphenyl)pyrrolidine** in n-octanol that has been pre-saturated with water. Also, prepare a volume of water that has been pre-saturated with n-octanol.
- Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase. The volume ratio is typically varied (e.g., 1:1, 1:2, 2:1).
- Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours). Centrifugation is then used to ensure complete phase separation.

- Concentration Measurement: Carefully separate the n-octanol and aqueous phases. Determine the concentration of **2-(3-Methylphenyl)pyrrolidine** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow: Synthesis of 2-Arylpyrrolidines


The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-arylpyrrolidine derivative.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 2-substituted pyrrolidines.

Signaling Pathway: Neurotransmitter Reuptake Inhibition

Pyrrolidine derivatives have been identified as potent inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.^[8] This mechanism is a key therapeutic strategy for conditions such as depression and neuropathic pain. The diagram below illustrates this inhibitory action at a synaptic cleft.

[Click to download full resolution via product page](#)

Mechanism of norepinephrine (NE) and serotonin (5-HT) reuptake inhibition.

Biological and Pharmacological Context

The pyrrolidine scaffold is of significant interest in drug discovery.^[1] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which can lead to high-affinity interactions with biological targets.^[1] Specifically, analogs of **2-(3-Methylphenyl)pyrrolidine**, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, have been developed as potent and balanced inhibitors of both norepinephrine and serotonin transporters

(NET and SERT, respectively).[8] This dual-action mechanism is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, thereby enhancing neurotransmission. This mechanism is believed to be responsible for their therapeutic effects in major depressive disorder and various pain syndromes.

Safety and Handling

As with any laboratory chemical, **2-(3-Methylphenyl)pyrrolidine** should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) for comprehensive information on hazards, handling, and disposal.[9][10] General precautions include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-2-(3-METHYLPHENYL)PYRROLIDINE CAS#: 1217781-18-4 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (2S)-2-(3-METHYLPHENYL)PYRROLIDINE | 1217781-18-4 [amp.chemicalbook.com]
- 7. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-(3-Methylphenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306825#physicochemical-properties-of-2-3-methylphenyl-pyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com